Thiodipin
Overview
Description
Thiodipin is a chemical compound known for its unique properties and applications in various fields. It is a sulfur-containing compound that has been studied for its potential uses in pharmaceuticals and other industries. The compound’s structure and reactivity make it a subject of interest for researchers looking to develop new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiodipin can be synthesized through several methods. One common approach involves the reaction of thiophosphamide with specific reagents under controlled conditions. The process typically involves the use of thin-layer chromatography and mass spectrometry to monitor the reaction and isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: Thiodipin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur in the compound, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives of this compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Medicine: Thiodipin’s unique properties make it a candidate for drug development, particularly in the treatment of certain cancers.
Industry: The compound’s reactivity and stability have led to its use in various industrial processes, including the production of specialized materials.
Mechanism of Action
The mechanism by which Thiodipin exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Thiodipin can be compared with other sulfur-containing compounds, such as thiophene and its derivatives. While these compounds share some similarities in structure and reactivity, this compound’s unique properties make it distinct in several ways:
Thiophene: Known for its applications in organic electronics and materials science.
ThioTEPA: Used as an antitumor agent with different mechanisms of action and applications.
Properties
IUPAC Name |
bis(aziridin-1-yl)-[4-[bis(aziridin-1-yl)phosphinothioyl]piperazin-1-yl]-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6P2S2/c21-19(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)20(22,17-9-10-17)18-11-12-18/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCWKDAVQRSLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(N2CC2)N3CCN(CC3)P(=S)(N4CC4)N5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6P2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173153 | |
Record name | Thiodipin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1950-08-9 | |
Record name | Thiodipin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1950-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiodipin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiodipin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiodipin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIODIPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TF8Z8Y8ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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